molecular formula C20H21Cl2N5O2S B300133 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide

Cat. No.: B300133
M. Wt: 466.4 g/mol
InChI Key: VRLLYQBTVVZMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is a member of the 1,2,4-triazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of enzymes involved in protein synthesis and DNA replication. This compound has also been shown to induce oxidative stress in cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce oxidative stress in cells. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide has several advantages and limitations for lab experiments. One advantage of this compound is its diverse biological activities, which make it a useful tool in investigating various biological processes. Another advantage of this compound is its relative stability, which allows for long-term storage and use in experiments. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide. One future direction is to investigate the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases. Another future direction is to investigate the mechanism of action of this compound in more detail, which may lead to the development of new drugs with improved efficacy and safety profiles. Finally, future studies may focus on improving the solubility of this compound in water, which would allow for its use in a wider range of experiments.

Synthesis Methods

The synthesis method of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 4-(2,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The second step involves the reaction of this intermediate with butyl 4-bromobenzoate to form 2-{[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-4-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with ammonia to form this compound.

Scientific Research Applications

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide has potential applications in scientific research. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has been used in studies to investigate the mechanism of action of various biological processes, including the inhibition of protein synthesis and DNA replication. This compound has also been used in studies to investigate the role of oxidative stress in the development of various diseases.

Properties

Molecular Formula

C20H21Cl2N5O2S

Molecular Weight

466.4 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butoxyphenyl)acetamide

InChI

InChI=1S/C20H21Cl2N5O2S/c1-2-3-10-29-15-7-5-14(6-8-15)24-18(28)12-30-20-26-25-19(27(20)23)16-9-4-13(21)11-17(16)22/h4-9,11H,2-3,10,12,23H2,1H3,(H,24,28)

InChI Key

VRLLYQBTVVZMJI-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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